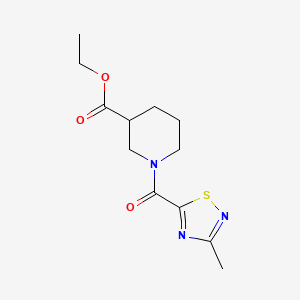
4-(4-methoxypiperidin-1-yl)-N-phenethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxypiperidin-1-yl)-N-phenethylbenzamide, also known as MPPEB, is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. MPPEB is a potent and selective antagonist of the dopamine D4 receptor, which plays a crucial role in several physiological processes, including cognition, emotion, and motivation.
Wirkmechanismus
The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-phenethylbenzamide involves its binding to the dopamine D4 receptor and blocking its activation by dopamine. The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex and limbic system. Activation of this receptor by dopamine is known to modulate several physiological processes, including cognition, emotion, and motivation. By blocking the activation of the dopamine D4 receptor, this compound can modulate these processes and provide insights into the role of this receptor in various physiological functions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action as a dopamine D4 receptor antagonist. Studies have shown that this compound can modulate the activity of the prefrontal cortex and limbic system, which are regions of the brain that are involved in cognition, emotion, and motivation. This compound has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which plays a crucial role in the stress response. These effects of this compound make it a valuable tool in studying the role of dopamine D4 receptors in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-methoxypiperidin-1-yl)-N-phenethylbenzamide in lab experiments include its high potency and selectivity for the dopamine D4 receptor. This makes it a valuable tool in studying the role of this receptor in various physiological processes. However, there are also some limitations to using this compound in lab experiments. One of the limitations is its potential off-target effects, which can complicate the interpretation of the results. Another limitation is the potential for species differences in the response to this compound, which can affect the generalizability of the findings.
Zukünftige Richtungen
There are several future directions for the use of 4-(4-methoxypiperidin-1-yl)-N-phenethylbenzamide in scientific research. One direction is to investigate its potential therapeutic applications in the treatment of psychiatric disorders, such as schizophrenia and addiction. Another direction is to investigate its role in modulating the stress response and its potential applications in stress-related disorders. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to develop more selective dopamine D4 receptor antagonists.
Synthesemethoden
The synthesis of 4-(4-methoxypiperidin-1-yl)-N-phenethylbenzamide involves a series of chemical reactions, starting with the reaction of 4-methoxypiperidine with 4-chlorobenzoic acid to form 4-(4-methoxypiperidin-1-yl)benzoic acid. This intermediate is then reacted with N-phenethylamine in the presence of a coupling reagent to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield of the final product.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxypiperidin-1-yl)-N-phenethylbenzamide has been extensively studied for its potential applications in scientific research. It is a potent and selective antagonist of the dopamine D4 receptor, which makes it a valuable tool in studying the role of this receptor in various physiological processes. This compound has been used to investigate the role of dopamine D4 receptors in cognitive function, emotion regulation, and addiction. It has also been used to study the effects of dopamine D4 receptor blockade on animal behavior and physiology.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-25-20-12-15-23(16-13-20)19-9-7-18(8-10-19)21(24)22-14-11-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZQIJXYPVQYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902231.png)
![N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide](/img/structure/B2902233.png)

![7-[3-(3-Ethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2902238.png)
![3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2902239.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2902241.png)
![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2902242.png)
![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2902243.png)




